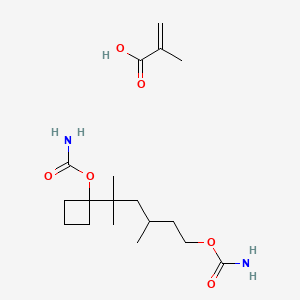
Methacrylic acid, monoester with propanediyl (2,2,4-trimethylhexane-1,6-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of ester formed from methacrylic acid and a specific diol. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate is typically synthesized through an esterification reaction. This involves reacting methacrylic acid with the diol propanediyl (2,2,4-trimethyl-1,3-pentanediyl) under acidic conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the compound can be hydrolyzed to yield methacrylic acid and the corresponding diol.
Addition Reactions: The double bonds in the methacrylate groups can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators like benzoyl peroxide or azobisisobutyronitrile, typically carried out at elevated temperatures.
Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), usually performed at room temperature or slightly elevated temperatures.
Addition Reactions: Conducted with reagents like hydrogen halides or halogens, often at room temperature.
Major Products Formed
Polymerization: Produces polymers with methacrylate units.
Hydrolysis: Yields methacrylic acid and the corresponding diol.
Addition Reactions: Forms addition products with the respective reagents.
Scientific Research Applications
Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. These polymers are utilized in coatings, adhesives, and sealants.
Biology: Employed in the preparation of biomaterials for medical applications, such as dental materials and bone cements.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Utilized in the production of high-performance materials, including optical lenses, automotive coatings, and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate groups in the compound can react with free radicals to form polymer chains, which can further cross-link to create a three-dimensional network. This cross-linking imparts mechanical strength and chemical resistance to the resulting materials. The molecular targets and pathways involved in these processes are primarily related to the formation and propagation of free radicals during polymerization.
Comparison with Similar Compounds
Methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate is unique due to its specific structure, which imparts distinct properties to the resulting polymers. Similar compounds include:
Methacrylic acid, monoester with ethylene glycol: This compound has a simpler structure and forms less cross-linked polymers.
Methacrylic acid, monoester with butanediol: This compound has a different diol component, resulting in polymers with different mechanical properties.
Methacrylic acid, monoester with hexanediol: This compound has a longer diol chain, leading to more flexible polymers.
The uniqueness of methacrylic acid, monoester with propanediyl (2,2,4-trimethyl-1,3-pentanediyl) diacrylate lies in its ability to form highly cross-linked and mechanically robust polymers, making it suitable for high-performance applications.
Properties
CAS No. |
42720-23-0 |
|---|---|
Molecular Formula |
C18H32N2O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[5-(1-carbamoyloxycyclobutyl)-3,5-dimethylhexyl] carbamate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H26N2O4.C4H6O2/c1-10(5-8-19-11(15)17)9-13(2,3)14(6-4-7-14)20-12(16)18;1-3(2)4(5)6/h10H,4-9H2,1-3H3,(H2,15,17)(H2,16,18);1H2,2H3,(H,5,6) |
InChI Key |
REGCDZLURPSWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)N)CC(C)(C)C1(CCC1)OC(=O)N.CC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


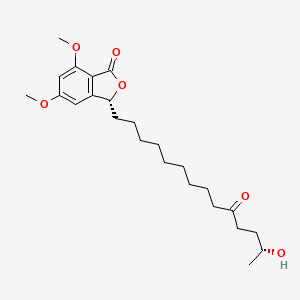
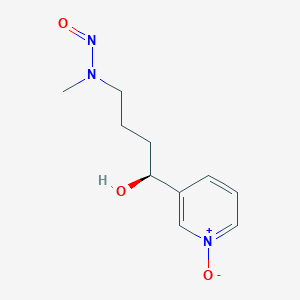
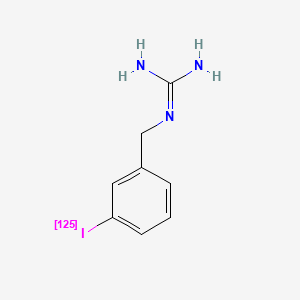
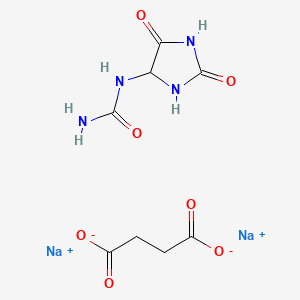

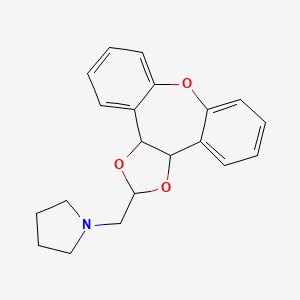

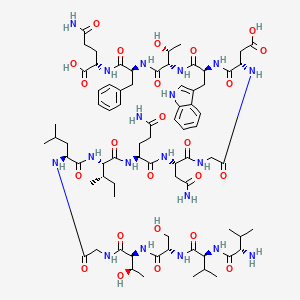

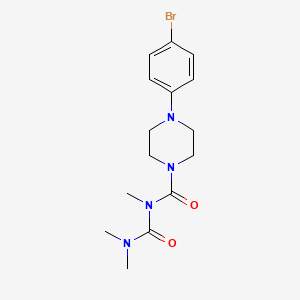
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)

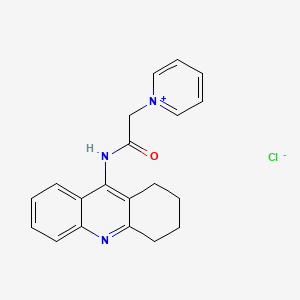
![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
